molecular formula C12H14O B14700545 6-Phenylhex-4-en-3-one CAS No. 24616-05-5

6-Phenylhex-4-en-3-one

Cat. No.: B14700545
CAS No.: 24616-05-5
M. Wt: 174.24 g/mol
InChI Key: KJLQMHQGSFILKB-UHFFFAOYSA-N
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Description

6-Phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O. . This compound is characterized by a phenyl group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide as a base in 1,4-dioxane . This method is efficient and stereoselective, providing a high yield of the desired product.

Another method involves the reaction of cinnamaldehyde with methyl ethyl ketone in the presence of aqueous sodium hydroxide at low temperatures . This reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Wittig-Horner reaction is favored for its high yield and selectivity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl position.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylhexenones, depending on the nucleophile used.

Scientific Research Applications

6-Phenylhex-4-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity .

Comparison with Similar Compounds

6-Phenylhex-4-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and biological contexts.

Properties

CAS No.

24616-05-5

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3

InChI Key

KJLQMHQGSFILKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CCC1=CC=CC=C1

Origin of Product

United States

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